4-Bromo-benzooxazole-2-carbaldehyde hydrate
CAS No.:
Cat. No.: VC16469690
Molecular Formula: C8H6BrNO3
Molecular Weight: 244.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrNO3 |
|---|---|
| Molecular Weight | 244.04 g/mol |
| IUPAC Name | 4-bromo-1,3-benzoxazole-2-carbaldehyde;hydrate |
| Standard InChI | InChI=1S/C8H4BrNO2.H2O/c9-5-2-1-3-6-8(5)10-7(4-11)12-6;/h1-4H;1H2 |
| Standard InChI Key | YAUKIIGZWRFBMT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=C(O2)C=O.O |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
4-Bromo-benzooxazole-2-carbaldehyde hydrate possesses the molecular formula C₈H₆BrNO₃ and a molecular weight of 244.04 g/mol. Its IUPAC name, 4-bromo-1,3-benzoxazole-2-carbaldehyde hydrate, reflects the bromine atom at position 4, the aldehyde group at position 2, and the hydration state of the molecule. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| InChI Key | YAUKIIGZWRFBMT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=C(O2)C=O.O |
| PubChem CID | 134830377 |
The compound’s structure combines aromatic stability with polar functional groups, rendering it soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Spectroscopic Analysis
Infrared (IR) Spectroscopy: Peaks at ~1680 cm⁻¹ and ~2800 cm⁻¹ correspond to the aldehyde (C=O stretch) and hydrated water (O-H stretch), respectively. The C-Br stretch appears near 600 cm⁻¹.
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: A singlet at δ 9.8–10.0 ppm indicates the aldehyde proton, while aromatic protons resonate between δ 7.2–8.1 ppm.
-
¹³C NMR: The aldehyde carbon appears at ~190 ppm, and the brominated carbon at ~120 ppm.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 4-bromo-benzooxazole-2-carbaldehyde hydrate typically involves multi-step protocols:
-
Benzoxazole Core Formation: Condensation of 2-aminophenol with bromoacetaldehyde under acidic conditions yields 4-bromo-benzooxazole.
-
Aldehyde Introduction: Vilsmeier-Haack formylation using POCl₃ and DMF introduces the aldehyde group at position 2.
-
Hydration: Crystallization from aqueous media produces the hydrate form.
Alternative routes utilize 2-mercaptobenzoxazole as a precursor, where bromination with N-bromosuccinimide (NBS) and subsequent oxidation with KMnO₄ achieves the desired substitution pattern .
Reactivity Profile
The compound’s reactivity centers on two sites:
-
Bromine Atom: Undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols.
-
Aldehyde Group: Participates in condensation reactions (e.g., formation of Schiff bases with hydrazines) .
Table 2: Representative Reactions of 4-Bromo-benzooxazole-2-carbaldehyde Hydrate
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for nitrogen- and sulfur-containing heterocycles:
-
Pyridazinones: Reaction with maleic anhydride yields fused pyridazinone derivatives .
-
Thiazolidinones: Condensation with thioglycolic acid forms thiazolidin-4-one rings, prevalent in antimicrobial agents .
Comparative Analysis with Structural Analogs
Table 4: Key Analogues and Their Properties
The bromine atom in 4-bromo-benzooxazole-2-carbaldehyde hydrate enhances electrophilicity compared to chloro or nitro derivatives, favoring SNAr reactions .
Future Directions and Challenges
Unresolved Synthetic Challenges
-
Regioselectivity: Competing bromination at position 6 remains problematic.
-
Hydrate Stability: Dehydration under anhydrous conditions limits shelf life.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume